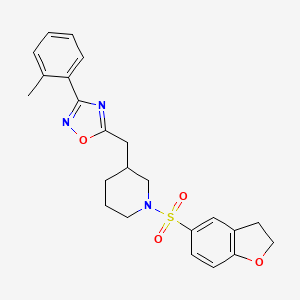

5-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-[[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-3-yl]methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4S/c1-16-5-2-3-7-20(16)23-24-22(30-25-23)13-17-6-4-11-26(15-17)31(27,28)19-8-9-21-18(14-19)10-12-29-21/h2-3,5,7-9,14,17H,4,6,10-13,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOSBPCQOTQXZJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)S(=O)(=O)C4=CC5=C(C=C4)OCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various therapeutic applications supported by recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 375.4 g/mol. The structure includes:

- Dihydrobenzofuran moiety : Known for its role in various biological activities.

- Piperidine ring : Often associated with analgesic and anti-inflammatory properties.

- Oxadiazole ring : Recognized for its diverse pharmacological effects.

Biological Activity Overview

Research indicates that compounds featuring the 1,2,4-oxadiazole scaffold exhibit a wide range of biological activities including:

- Antimicrobial Activity : Studies have shown that oxadiazole derivatives can effectively inhibit bacterial growth. For instance, derivatives similar to oxadiazole have demonstrated significant antibacterial effects against strains like E. coli and S. aureus .

- Anticancer Properties : The oxadiazole core has been linked to anticancer activity, with compounds showing potential to inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : The presence of the piperidine and oxadiazole rings contributes to anti-inflammatory properties, making these compounds suitable candidates for further development in treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, disrupting cellular processes essential for pathogen survival or cancer cell proliferation.

- Receptor Modulation : It can bind to receptors that play critical roles in inflammation and pain signaling pathways, potentially leading to analgesic effects.

- Cellular Interaction : The compound's structure allows it to penetrate cellular membranes effectively, facilitating interactions with intracellular targets .

Antimicrobial Studies

A study conducted by Dhumal et al. (2016) explored the antibacterial activity of oxadiazole derivatives, revealing that compounds bearing a piperidine moiety exhibited enhanced activity against Mycobacterium bovis BCG. Molecular docking studies indicated strong binding affinity to the active site of the enoyl reductase enzyme (InhA), crucial for fatty acid biosynthesis .

Anticancer Research

Research published in the Journal of Medicinal Chemistry highlighted the anticancer potential of oxadiazole derivatives. These compounds were shown to induce apoptosis in cancer cell lines through activation of caspase pathways .

Anti-inflammatory Effects

In a comprehensive review on oxadiazole derivatives' therapeutic aspects, it was noted that many compounds demonstrated significant anti-inflammatory activity in preclinical models, suggesting their potential use in treating chronic inflammatory conditions .

Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of E. coli, S. aureus | , |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduction in inflammatory markers |

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Disruption of key metabolic pathways |

| Receptor Modulation | Binding to pain/inflammation receptors |

| Cellular Interaction | Effective penetration and interaction with cells |

Scientific Research Applications

Antimicrobial Properties

Research indicates that oxadiazole derivatives exhibit significant antimicrobial activity. The presence of the oxadiazole ring enhances interactions with microbial targets, making these compounds effective against various pathogens. In particular, studies have shown that related compounds possess antibacterial properties comparable to established antibiotics .

Anticancer Potential

The anticancer activity of oxadiazole derivatives has been widely documented. Compounds containing oxadiazole rings have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models. For instance, studies on similar oxadiazole derivatives have demonstrated cytotoxic effects against human cancer cell lines such as HL-60 (leukemia) and LN229 (glioblastoma) .

Antioxidant Activity

Compounds with an oxadiazole core have also been explored for their antioxidant properties. The ability to scavenge free radicals can contribute to their therapeutic potential in preventing oxidative stress-related diseases .

Case Studies

- Antimicrobial Activity Study : A series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives were synthesized and screened for antimicrobial activity. The results indicated that certain derivatives exhibited comparable efficacy to first-line antibiotics .

- Anticancer Efficacy : In vitro studies on 1,3,4-oxadiazoles demonstrated significant cytotoxicity against glioblastoma cells, with specific compounds inducing DNA damage leading to apoptosis .

Q & A

Q. How can researchers optimize the synthesis of 1,2,4-oxadiazole derivatives containing sulfonamide and piperidine moieties?

- Methodological Answer : Synthesis optimization involves multi-step reactions:

Nucleophile Preparation : Convert carboxylic acids to 1,3,4-oxadiazole intermediates via refluxing with hydrazine hydrate and carbon disulfide in basic conditions (e.g., KOH in ethanol) .

Electrophile Synthesis : React sulfonyl chlorides (e.g., 4-bromomethylbenzenesulfonyl chloride) with piperidine derivatives under mild alkaline conditions (e.g., 5% Na₂CO₃) to form sulfonamide intermediates .

Coupling Reaction : Combine nucleophiles and electrophiles in polar aprotic solvents (e.g., DMF) using activators like LiH or NaH at 60–80°C for 4–6 hours .

Purification typically employs flash column chromatography (SiO₂, hexane:ethyl acetate gradients) to achieve >95% purity .

Q. What spectroscopic techniques are critical for structural validation of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Confirm substituent integration and chemical environment (e.g., dihydrobenzofuran protons at δ 5.93 ppm ; piperidine methylene signals at δ 3.48–3.54 ppm ).

- HRMS : Verify molecular ion peaks (e.g., [M+H]+ for C₂₀H₂₁N₃O requires m/z 319.4000) .

- FTIR : Identify key functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹ ).

Cross-validation with synthetic intermediates is essential to rule out side products .

Q. What standard assays evaluate the biological activity of 1,2,4-oxadiazole derivatives?

- Methodological Answer :

- Enzyme Inhibition : Lipoxygenase (LOX) and α-glucosidase inhibition assays using UV-Vis spectrophotometry (e.g., LOX inhibition at 234 nm ).

- Antibacterial Activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : MTT assay on mammalian cell lines to assess selectivity .

Advanced Research Questions

Q. How can spectral data discrepancies (e.g., unexpected NMR splitting) be resolved during structural analysis?

- Methodological Answer :

- Variable Temperature NMR : Probe dynamic effects (e.g., hindered rotation in sulfonamide groups) by acquiring spectra at 25°C and 60°C .

- 2D Techniques : Use HSQC and HMBC to assign ambiguous couplings (e.g., diastereotopic protons in piperidine ).

- SFC Analysis : Confirm enantiomeric purity if chirality is suspected (e.g., 97% ee via chiral stationary phases ).

Q. How to address contradictions in biological activity across studies (e.g., varying IC₅₀ values)?

- Methodological Answer :

- Substituent Effects : Systematically vary substituents (e.g., o-tolyl vs. trifluoromethylphenyl) and correlate with activity trends using QSAR models .

- Assay Standardization : Replicate studies under identical conditions (pH, temperature, solvent) to isolate structural vs. experimental variables .

- Metabolic Stability Testing : Assess compound degradation in liver microsomes to explain in vitro-in vivo discrepancies .

Q. What advanced methods determine enantiomeric purity beyond standard HPLC?

- Methodological Answer :

- Chiral SFC : Utilize supercritical CO₂ with chiral columns (e.g., Chiralpak AD-H) for faster separation and higher resolution .

- VCD Spectroscopy : Compare experimental vibrational circular dichroism spectra with DFT-calculated spectra for absolute configuration .

- X-ray Crystallography : Resolve crystal structures to unambiguously assign stereochemistry .

Q. How to mitigate stability issues during synthesis and storage?

- Methodological Answer :

- Light/Temperature Control : Store compounds in amber vials at –20°C to prevent sulfonamide hydrolysis or oxadiazole ring degradation .

- Lyophilization : Stabilize hygroscopic intermediates by freeze-drying under inert atmospheres .

- Accelerated Stability Studies : Use thermal gravimetric analysis (TGA) to predict degradation pathways under stress conditions (40°C/75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.